REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[C:10]([CH:11]=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1>CCO>[CH3:3][O:4][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −40° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
carefully quenched with brine
|
Type
|
TEMPERATURE
|
Details
|
After warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction solvent was removed
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (×2)
|
Type
|
WASH
|
Details
|
the combined organics were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite-silica gel
|
Type
|
CONCENTRATION
|
Details
|
The concentration under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
provided the product, which
|
Type
|
CUSTOM
|
Details
|
was carried to the next step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |